molecular formula C6H9BrN2OS B13163113 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

Katalognummer: B13163113
Molekulargewicht: 237.12 g/mol
InChI-Schlüssel: QYACOCGHVDQWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol typically involves the reaction of 4-bromo-1,2-thiazole with appropriate amines and alcohols under controlled conditions. One common method involves the use of thiourea and substituted thioamides to form the thiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino and bromo groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H9BrN2OS

Molekulargewicht

237.12 g/mol

IUPAC-Name

3-amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H9BrN2OS/c7-4-3-9-11-6(4)5(10)1-2-8/h3,5,10H,1-2,8H2

InChI-Schlüssel

QYACOCGHVDQWTC-UHFFFAOYSA-N

Kanonische SMILES

C1=NSC(=C1Br)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.